N',N'-diethyl-N-[(2-methoxyphenyl)methyl]-N-methylethane-1,2-diamine
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Overview
Description
N’,N’-diethyl-N-[(2-methoxyphenyl)methyl]-N-methylethane-1,2-diamine is a chemical compound with the molecular formula C13H22N2O. This compound is known for its unique structure, which includes a methoxyphenyl group attached to an ethane-1,2-diamine backbone. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’-diethyl-N-[(2-methoxyphenyl)methyl]-N-methylethane-1,2-diamine typically involves the reaction of N,N-diethyl-N-methylethylenediamine with 2-methoxybenzyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity N’,N’-diethyl-N-[(2-methoxyphenyl)methyl]-N-methylethane-1,2-diamine.
Chemical Reactions Analysis
Types of Reactions
N’,N’-diethyl-N-[(2-methoxyphenyl)methyl]-N-methylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’,N’-diethyl-N-[(2-methoxyphenyl)methyl]-N-methylethane-1,2-diamine is utilized in various fields of scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-[(2-methoxyphenyl)methyl]-N-methylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The methoxyphenyl group plays a crucial role in binding to the active site of the target molecule, while the ethane-1,2-diamine backbone provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-N-methylethylenediamine
- N,N-dimethyl-1,2-ethanediamine
- N,N-diethyl-2-methoxy-N-methylethan-1-aminium
Uniqueness
N’,N’-diethyl-N-[(2-methoxyphenyl)methyl]-N-methylethane-1,2-diamine is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical properties and enhances its binding affinity to molecular targets. This makes it more effective in certain applications compared to its similar counterparts.
Properties
IUPAC Name |
N',N'-diethyl-N-[(2-methoxyphenyl)methyl]-N-methylethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O/c1-5-17(6-2)12-11-16(3)13-14-9-7-8-10-15(14)18-4/h7-10H,5-6,11-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMDCRWLYSJKQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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